molecular formula C7H5ClN2O3 B11946612 Formamide, N-(2-chloro-4-nitrophenyl)- CAS No. 16135-32-3

Formamide, N-(2-chloro-4-nitrophenyl)-

Cat. No.: B11946612
CAS No.: 16135-32-3
M. Wt: 200.58 g/mol
InChI Key: MYCMEGWPQLBYIA-UHFFFAOYSA-N
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Description

Formamide, N-(2-chloro-4-nitrophenyl)- is an organic compound with the molecular formula C7H5ClN2O3 and a molecular weight of 200.579 g/mol . This compound is characterized by the presence of a formamide group attached to a 2-chloro-4-nitrophenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Formamide, N-(2-chloro-4-nitrophenyl)- typically involves the reaction of 2-chloro-4-nitroaniline with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the formamide group. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Formamide, N-(2-chloro-4-nitrophenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and oxidizing agents such as potassium permanganate. The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and carboxylic acids.

Scientific Research Applications

Formamide, N-(2-chloro-4-nitrophenyl)- is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Formamide, N-(2-chloro-4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include the modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular receptors .

Comparison with Similar Compounds

Formamide, N-(2-chloro-4-nitrophenyl)- can be compared with other similar compounds, such as:

The uniqueness of Formamide, N-(2-chloro-4-nitrophenyl)- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

16135-32-3

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)formamide

InChI

InChI=1S/C7H5ClN2O3/c8-6-3-5(10(12)13)1-2-7(6)9-4-11/h1-4H,(H,9,11)

InChI Key

MYCMEGWPQLBYIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC=O

Origin of Product

United States

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